molecular formula C12H21N3S B13643806 (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine

(4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine

Cat. No.: B13643806
M. Wt: 239.38 g/mol
InChI Key: HXLMVPHIGMLPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine is a compound with a complex structure that includes a piperidine ring, a thiazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine typically involves multiple steps. One common method includes the reaction of 4,4-dimethylpiperidine with a thiazole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanol
  • (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)acetic acid
  • (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)ethylamine

Uniqueness

What sets (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H21N3S

Molecular Weight

239.38 g/mol

IUPAC Name

[4-[(4,4-dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]methanamine

InChI

InChI=1S/C12H21N3S/c1-12(2)3-5-15(6-4-12)8-10-9-16-11(7-13)14-10/h9H,3-8,13H2,1-2H3

InChI Key

HXLMVPHIGMLPDL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC2=CSC(=N2)CN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.